molecular formula C30H28N4O4 B2655355 (Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate CAS No. 324774-78-9

(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate

Cat. No.: B2655355
CAS No.: 324774-78-9
M. Wt: 508.578
InChI Key: VLMDSMCCGXJMCH-NMWGTECJSA-N
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Description

(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate is a structurally complex molecule featuring a combination of functional groups that confer unique physicochemical and biological properties. The compound’s Z-configuration at the acrylate double bond is critical for its stereochemical stability and interaction with biological targets . Key structural elements include:

  • Benzo[de]isoquinoline-1,3-dione moiety: A rigid aromatic system contributing to π-π stacking interactions and improved binding affinity to hydrophobic pockets.
  • Piperazine linker: Introduces conformational flexibility and basicity, aiding solubility and membrane permeability.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4/c1-2-38-30(37)23(20-31)19-21-9-11-24(12-10-21)33-16-13-32(14-17-33)15-18-34-28(35)25-7-3-5-22-6-4-8-26(27(22)25)29(34)36/h3-12,19H,2,13-18H2,1H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMDSMCCGXJMCH-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoisoquinoline core, followed by the introduction of the piperazine ring and the cyano group. The final step involves the formation of the acrylate ester.

    Preparation of Benzoisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the benzoisoquinoline structure.

    Introduction of Piperazine Ring: The benzoisoquinoline intermediate is then reacted with a piperazine derivative under nucleophilic substitution conditions.

    Formation of Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a suitable cyanating agent.

    Formation of Acrylate Ester: The final step involves the esterification of the intermediate with ethyl acrylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The benzoisoquinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Research indicates that compounds similar to (Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate exhibit various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of benzoisoquinoline can inhibit cancer cell proliferation. For instance, the incorporation of piperazine rings has been associated with enhanced antiproliferative effects against several cancer cell lines .
  • Neuropharmacological Effects : The structural features of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been explored for their ability to modulate dopamine receptors, which are crucial in treating neurological disorders .

Applications in Medicinal Chemistry

The potential applications of this compound include:

  • Drug Development : Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents for cancer and neurological diseases.
  • Pharmacological Research : The compound can be utilized in pharmacological studies to elucidate its mechanism of action and therapeutic potential.

Case Studies

Several studies have investigated similar compounds with promising results:

StudyFindings
Demonstrated anti-proliferative effects in cancer cell lines using derivatives of benzoisoquinoline.
Explored the modulation of dopamine receptors by structurally related compounds, indicating potential for neuropharmacological applications.
Highlighted the role of phosphodiesterases in cognitive processes, suggesting that compounds targeting these pathways could be beneficial in treating cognitive disorders.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoisoquinoline and piperazine moieties. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Bioisosteric Replacements: The target compound replaces the ethyl benzoate core (in I-6230–I-6473) with a cyanoacrylate group, which increases electrophilicity and may enhance covalent binding to catalytic lysines or cysteines in kinases . The piperazine linker in the target compound substitutes the phenethylamino/thio/ethoxy groups in analogs, likely improving solubility and reducing off-target interactions due to reduced lipophilicity.

Aromatic Systems: The benzo[de]isoquinoline-dione moiety in the target compound provides a larger aromatic surface area compared to the pyridazine or isoxazole rings in analogs. This may improve binding to hydrophobic kinase pockets but could reduce metabolic stability .

Biological Activity: While IC₅₀ data for the target compound is unavailable, analogs like I-6232 (IC₅₀ = 32 nM) demonstrate that methyl-substituted heterocycles (e.g., 6-methylpyridazine) enhance potency, suggesting that the target’s bulkier benzo[de]isoquinoline system might trade potency for selectivity .

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility: The target compound exhibits lower solubility (12.5 µg/mL) compared to I-6230 (28.7 µg/mL), likely due to its rigid, planar benzo[de]isoquinoline system. This may limit oral bioavailability .
  • Metabolic Stability: Piperazine-containing compounds generally show improved metabolic stability over thioether or ethoxy-linked analogs (e.g., I-6373 vs. I-6473), but the target’s cyanoacrylate group could introduce susceptibility to esterase-mediated hydrolysis .

Biological Activity

(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate is a complex organic compound that features a cyano group, a dioxo benzoisoquinoline moiety, and a piperazine ring. These structural components suggest diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, the sodium salt of a related compound demonstrated notable anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The study showed that treatment led to:

  • Reduction in EAC cell volume and count
  • Increased expression of caspase 3 , indicating enhanced apoptotic activity
  • Histopathological improvements in liver and kidney tissues without adverse effects .

The mechanism through which these compounds exert their anticancer effects often involves interaction with specific cellular receptors. In the aforementioned study, docking studies revealed favorable interactions between the compound and receptors such as osteopontin and caspase 3. This suggests that the compound may induce apoptosis in cancer cells through these pathways.

Antioxidant Activity

In addition to anticancer effects, compounds similar to this compound have also been noted for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, potentially preventing cellular damage and contributing to overall health benefits .

Study on Related Compounds

A study focusing on related compounds highlighted their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The research involved synthesizing various derivatives and evaluating their biological activities. Key findings included:

Compound StructureBiological ActivityObservations
Quinoline derivativesAnticancerSignificant reduction in tumor size in animal models
Piperazine derivativesAntioxidantEffective scavenging of free radicals

These findings support the notion that structural modifications can enhance the biological activity of similar compounds.

Synthesis and Evaluation

The synthesis of this compound has been achieved through various methods, including multi-step reactions involving key intermediates. The evaluation of these compounds often includes:

  • In vitro assays to assess cytotoxicity against cancer cell lines.
  • In vivo studies to evaluate therapeutic efficacy in animal models.
  • Molecular docking studies to predict interactions with target proteins.

Q & A

Q. Critical Parameters :

  • Temperature control (100°C for cross-coupling).
  • Catalyst loading (2–5 mol% Pd).
  • Purification via column chromatography to isolate intermediates.

Basic: How can the Z-configuration of the acrylate moiety be confirmed experimentally?

Methodological Answer:
The Z-configuration is confirmed through:

X-ray Crystallography : Single-crystal analysis resolves stereochemistry definitively. For example, similar benzo[de]isoquinoline derivatives were characterized using Mo-Kα radiation (λ = 0.71073 Å) with R-factors < 0.05 .

Nuclear Overhauser Effect (NOE) NMR : Irradiation of the ethyl group protons in NOESY experiments shows spatial proximity to the cyano group, confirming the Z-isomer .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict geometric parameters and compare them to experimental data .

Advanced: How can reaction yields be optimized for the Pd-catalyzed cross-coupling step?

Methodological Answer:
Yield optimization involves:

Design of Experiments (DoE) : Statistically varying factors like catalyst loading, temperature, and solvent ratio. For example, a 2³ factorial design can identify interactions between Pd concentration, base strength, and reaction time .

Heuristic Algorithms : Bayesian optimization or genetic algorithms screen reaction conditions (e.g., solvent polarity, ligand type) to maximize yield. These methods outperform traditional trial-and-error by prioritizing high-probability success regions .

Q. Example Optimization Table :

ConditionLow (-1)High (+1)Optimal Value
Pd Loading (mol%)253.5
Temperature (°C)80120100
Reaction Time (h)4128

Advanced: How to address contradictory spectral data (e.g., NMR vs. X-ray) for structural validation?

Methodological Answer:

Multi-Technique Reconciliation :

  • Compare NOE restraints (NMR) with X-ray bond lengths/angles. For instance, benzo[de]isoquinoline derivatives showed <0.1 Å deviation between calculated (DFT) and crystallographic bond lengths .
  • Use IR spectroscopy to validate functional groups (e.g., C=O stretches at ~1700 cm⁻¹).

Dynamic NMR Analysis : Detect rotational barriers in flexible moieties (e.g., piperazine rings) by variable-temperature NMR to explain discrepancies .

Advanced: What strategies mitigate byproduct formation during piperazine-ethyl coupling?

Methodological Answer:

Controlled Reactant Addition : Slow addition of ethylating agents (e.g., 2-chloroethyl derivatives) minimizes polysubstitution .

Protection/Deprotection : Temporarily block reactive piperazine nitrogens with Boc groups, then deprotect with TFA .

Flow Chemistry : Continuous flow reactors reduce side reactions by precise residence time control (e.g., <5% byproducts in diphenyldiazomethane syntheses) .

Advanced: How can AI-driven platforms enhance synthesis and characterization workflows?

Methodological Answer:

Autonomous Labs : AI tools like COMSOL Multiphysics simulate reaction kinetics and optimize conditions (e.g., solvent selection, heating rates) in silico before lab validation .

Real-Time Data Analysis : Machine learning models trained on LC-MS or NMR spectra automate impurity detection and quantify yield .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

HPLC-MS : Quantify impurities using C18 columns (ACN/water gradient) and ESI+ ionization .

Elemental Analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical) .

Melting Point Consistency : Compare to literature values (e.g., 210–212°C for benzo[de]isoquinoline analogs) .

Advanced: How to resolve low reproducibility in scaled-up syntheses?

Methodological Answer:

Kinetic Profiling : Use microreactors to identify rate-limiting steps (e.g., catalyst deactivation) .

Process Analytical Technology (PAT) : In-line FTIR or Raman monitors intermediate concentrations during scale-up .

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

Ventilation : Handle LAH () and MnO₂ in fume hoods due to pyrophoric/oxidizing hazards.

Waste Management : Neutralize Pd waste with Chelex resin to prevent environmental contamination .

Advanced: How to design stable formulations for biological testing?

Methodological Answer:

Salt Formation : Improve solubility via dihydrochloride salts (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride analogs) .

Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose or mannitol .

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